molecular formula C13H12ClN5 B2464374 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1410505-06-4

1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2464374
CAS No.: 1410505-06-4
M. Wt: 273.72
InChI Key: IOKNLRCEKPFKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CID 63278745) is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 3-chlorobenzyl group at the N1 position and a methyl group at the N4 amine (). Key structural and physicochemical properties include:

  • Molecular formula: C₁₃H₁₂ClN₅
  • SMILES: CNC1=C2C=NN(C2=NC=N1)CC3=CC(=CC=C3)Cl
  • Molecular weight: 273.72 g/mol
  • InChIKey: IOKNLRCEKPFKIE-UHFFFAOYSA-N

This scaffold is part of a broader class of pyrazolo[3,4-d]pyrimidin-4-amine derivatives explored for kinase inhibition and therapeutic applications ().

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-15-12-11-6-18-19(13(11)17-8-16-12)7-9-3-2-4-10(14)5-9/h2-6,8H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKNLRCEKPFKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC=N1)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410505-06-4
Record name 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Structure Assembly via Cyclization Reactions

One-Flask Vilsmeier-Haack Cyclization

The pyrazolo[3,4-d]pyrimidine core is efficiently constructed using a one-flask procedure involving 5-aminopyrazole derivatives and Vilsmeier reagents. For instance, 1-methyl-5-aminopyrazole reacts with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) to generate a reactive iminium intermediate, which undergoes cyclization upon addition of hexamethyldisilazane (NH(SiMe₃)₂) at 70–80°C. This method achieves yields up to 91% for analogous structures, with the reaction sequence requiring strict anhydrous conditions to prevent hydrolysis.

Key Reaction Conditions:
  • Temperature : 60–80°C
  • Reagents : PBr₃ (3 equiv), NH(SiMe₃)₂ (3 equiv)
  • Solvent : DMF
  • Time : 4–6 hours

Post-cyclization, the 1-position nitrogen is alkylated with 3-chlorobenzyl bromide using potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at reflux. The 4-amino group is subsequently methylated via reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Functionalization via Nucleophilic Substitution

Chloro Intermediate Strategy

A preformed pyrazolo[3,4-d]pyrimidine scaffold bearing a chloro group at the 4-position serves as a versatile intermediate. For example, 1-(3-chlorobenzyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine reacts with methylamine (40% aqueous solution) in THF at 60°C for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane). This method benefits from commercial availability of chloro intermediates but requires careful control of stoichiometry to minimize over-alkylation.

Optimization Insights:
  • Methylamine Equivalents : 1.2 equiv minimizes side products.
  • Catalyst : Triethylamine (Et₃N) enhances nucleophilicity.
  • Yield : 75–82% after purification.

Cross-Coupling Approaches

Buchwald-Hartwig Amination

While less common for pyrazolopyrimidines, palladium-catalyzed amination offers an alternative route. A chloro intermediate couples with methylamine using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C. However, this method is less efficient (yields ~60%) due to competing side reactions at the 1-position.

Analytical Characterization

Spectroscopic Data

Although direct data for the title compound is limited, analogous structures provide benchmarks:

  • ¹H NMR (CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, Ar-H), 5.40 (s, 2H, N-CH₂-Ar), 3.15 (s, 3H, N-CH₃).
  • MS (ESI+) : m/z 273.72 [M+H]⁺ (calculated for C₁₃H₁₂ClN₅).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically reveals >95% purity for compounds synthesized via cyclization routes, whereas substitution methods require additional recrystallization (ethanol/water) to achieve comparable purity.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Scalability
Vilsmeier Cyclization 5-Aminopyrazole PBr₃, NH(SiMe₃)₂, DMF 85–91 95–98 High
Nucleophilic Substitution 4-Chloro intermediate Methylamine, K₂CO₃, THF 75–82 90–95 Moderate
Buchwald-Hartwig 4-Chloro intermediate Pd₂(dba)₃, Xantphos, Cs₂CO₃ 55–60 85–90 Low

The Vilsmeier cyclization route outperforms others in yield and purity, making it the preferred method for large-scale synthesis. Substitution methods, while straightforward, suffer from intermediate purification challenges.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

Additionally, compounds in the pyrazolo[3,4-d]pyrimidine class have shown promise as anti-inflammatory agents. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have exhibited antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or treatments for infectious diseases .

Synthesis and Structural Characterization

The synthesis of this compound involves several key steps, starting from aminopyrazole carbonitrile as a precursor. The synthetic pathway typically includes the formation of the pyrazolo[3,4-d]pyrimidine ring followed by functionalization to introduce substituents like the chlorophenyl group .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Anti-inflammatory Evaluation : A study reported that several synthesized derivatives exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac®, indicating a favorable safety profile .
  • Antitumor Studies : Research indicated that compounds similar to this compound effectively inhibited cell growth in multiple cancer types, suggesting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein tyrosine kinases (PTKs). These enzymes are crucial for cellular signaling and regulation. By binding to the ATP-binding site of PTKs, the compound prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at N1 and N4 Positions

Compound Name N1 Substituent N4 Substituent Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound 3-Chlorobenzyl Methyl 273.72 Structural simplicity, moderate lipophilicity
SI388 (2a) 2-Chloro-2-phenylethyl 2-Chlorophenyl 430.34 Src kinase inhibitor (IC₅₀ = 0.8 µM)
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl) derivative 4-Chlorophenyl 3-Chloro-4-methylphenyl 370.24 Higher molecular weight, potential for enhanced target binding
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl) analog 3-Methylphenyl 2-(4-Chlorophenyl)ethyl 364.85 Increased steric bulk, possible CNS penetration
1-(4-Chlorobenzyl)-N-(2-methoxyethyl) derivative 4-Chlorobenzyl 2-Methoxyethyl 331.80 Improved aqueous solubility due to polar methoxy group

Key Observations :

  • N1 Substituents : Bulky groups (e.g., 2-chloro-2-phenylethyl in SI388) enhance kinase inhibition but reduce solubility. The 3-chlorobenzyl group in the target compound balances lipophilicity and steric effects.
  • N4 Substituents : Methyl groups (target compound) favor metabolic stability, while polar groups (e.g., methoxyethyl in ) improve solubility.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The absence of polar groups in the target compound may limit aqueous solubility compared to methoxyethyl-substituted analogs ().
  • Bioavailability : The target’s molecular weight (273.72 g/mol) aligns with Lipinski’s rules, favoring oral absorption over heavier analogs (e.g., 370.24 g/mol in ).

Biological Activity

1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a unique bicyclic structure, characterized by a pyrazolo ring fused with a pyrimidine ring. Its molecular formula is C13H12ClN5, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer applications.

Structural Characteristics

The structural features of this compound include:

  • Molecular Weight : Approximately 273.72 g/mol
  • Key Functional Groups : Chlorophenyl group at the 3-position, methyl group at the 1-position, and an amine group at the 4-position.

These characteristics suggest that the compound may interact with various biological targets, particularly kinases involved in tumor growth and metastasis.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit diverse biological activities. Key findings related to the biological activity of this compound include:

Enzyme Inhibition

Studies using molecular docking techniques have demonstrated that this compound effectively binds to various kinase targets. The binding modes and affinities compared to known inhibitors confirm its potential as a lead compound for drug design aimed at specific kinases involved in cancer progression .

Anticancer Properties

The compound's structural similarity to other known kinase inhibitors suggests potential anticancer activity. For instance, compounds in this class have shown efficacy against several cancer cell lines by inhibiting key signaling pathways .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR) that can guide further development. The following table summarizes some related compounds and their respective biological activities:

Compound NameActivity TypeReference
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineSrc-family kinase inhibitor
Hydroxy-substituted analog of pyrazolo[3,4-d]pyrimidineNonkinase target (CBR1)
PDE inhibitors targeting Cryptosporidium PDEAntiparasitic

Case Study 1: Molecular Docking Studies

In a study focusing on molecular docking, this compound was shown to have high binding affinity for specific kinases implicated in cancer. The study utilized various computational methods to predict binding interactions and affinities, highlighting its potential as a therapeutic agent .

Case Study 2: In Vitro Anticancer Activity

In vitro assays were conducted on several human cancer cell lines treated with this compound. Results indicated significant cytotoxic effects, suggesting that the compound may inhibit cell proliferation through targeted kinase inhibition .

Q & A

Basic: What are the common synthetic strategies for preparing 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related analogs?

The synthesis typically involves multi-step reactions:

  • Alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with alkyl halides (e.g., 3-chlorobenzyl chloride) in dry acetonitrile under reflux. For example, compound 8a in was synthesized by alkylating a pyrazolo[3,4-d]pyrimidine core with 4-aryloxy/alkoxy groups .
  • Coupling Reactions : Introducing substituents via nucleophilic substitution or condensation. describes using 3-methoxyphenylamine in a coupling reaction with a chlorinated pyrazolo[3,4-d]pyrimidine intermediate .
  • Purification : Final products are often recrystallized from acetonitrile or ethanol to achieve >95% purity (HPLC), as seen in and .

Basic: How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

  • IR Spectroscopy : Detection of N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹) to confirm functional groups .
  • NMR Analysis :
    • ¹H NMR : Signals for methyl groups (δ ~3.3 ppm, singlet) and aromatic protons (δ 6.5–8.5 ppm) from the 3-chlorophenyl moiety. reports specific shifts for pyrazolo[3,4-d]pyrimidine protons (e.g., δ 8.54 ppm for C2-H) .
    • ¹³C NMR : Peaks corresponding to the pyrimidine ring carbons (δ ~150–160 ppm) and chlorophenyl carbons (δ ~125–135 ppm) .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Critical factors include:

  • Catalysts : Use of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in coupling reactions to enhance reactivity, as shown in for similar pyrazolo-pyrimidines .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates. achieved higher yields using dry acetonitrile for alkylation .
  • Temperature Control : Reflux conditions (e.g., 80°C for 24–48 hours) ensure complete reaction while minimizing side products .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

  • Receptor Binding Assays : Testing affinity for kinases or GPCRs via fluorescence polarization or radioligand displacement. highlights receptor-binding studies for pyrazolo[3,4-d]pyrimidines using SPR (surface plasmon resonance) .
  • Enzymatic Inhibition : Measuring IC₅₀ values in kinase inhibition assays (e.g., JAK2 or Aurora kinases) using ADP-Glo™ kits .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with target proteins, as described in for antitumor analogs .

Advanced: How should researchers address contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, ATP concentrations). and emphasize using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to identify critical pharmacophores. For example, shows that methoxy groups enhance solubility but reduce potency .

Basic: What are the key physicochemical properties (e.g., solubility, stability) to consider during experimental design?

  • Solubility : Pyrazolo[3,4-d]pyrimidines are typically lipophilic. Use DMSO for stock solutions (≤10 mM) and dilute in PBS for cellular assays. notes solubility challenges in aqueous buffers .
  • Stability : Store at –20°C in desiccated conditions to prevent hydrolysis. recommends avoiding prolonged exposure to light or moisture .
  • pKa : Predicted pKa ~6.5 (basic amine) using computational tools like MarvinSketch, ensuring compatibility with physiological pH .

Advanced: What mechanistic insights exist for the role of substituents in modulating reactivity during synthesis?

  • Electron-Withdrawing Groups (e.g., Cl) : Activate the pyrimidine ring for nucleophilic substitution by stabilizing transition states. shows that 3-chlorophenyl groups enhance reactivity in alkylation steps .
  • Steric Effects : Bulky substituents (e.g., triphenylmethyl in ) may hinder coupling reactions, requiring elevated temperatures or longer reaction times .
  • Solvent-Substituent Interactions : Polar solvents stabilize charged intermediates in SNAr (nucleophilic aromatic substitution) reactions, critical for forming the pyrazolo-pyrimidine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.